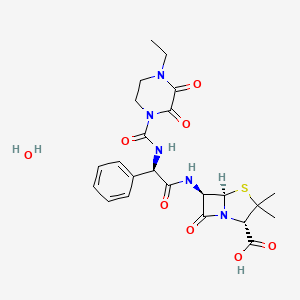

Piperacillin

描述

Semisynthetic, broad-spectrum, ampicillin derived ureidopenicillin antibiotic proposed for pseudomonas infections. It is also used in combination with other antibiotics.

This compound anhydrous is a Penicillin-class Antibacterial.

This compound is an extended spectrum ureidopenicillin and is used to treat moderate-to-severe infections due to susceptible organisms. This compound has been linked with idiosyncratic liver injury, but only rarely and in isolated case reports.

This compound has been reported in Apis cerana with data available.

This compound Anhydrous is the anhydrous form of this compound, a broad-spectrum semisynthetic ureidopenicillin antibiotic. This compound binds to penicillin binding proteins (PBP) located on the inner membrane of the bacterial cell wall, thereby interfering with the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. As a result, cell wall synthesis is interrupted leading to a weakened cell wall and eventually cell lysis.

This compound is a broad-spectrum semisynthetic, ampicillin-derived ureidopenicillin antibiotic. This compound binds to penicillin binding proteins (PBP), the enzymes that catalyze the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This blockade leads to the interruption of cell wall synthesis, consequently, leading to bacterial cell growth inhibition and cell lysis.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1981 and has 8 approved and 21 investigational indications.

Semisynthetic, broad-spectrum, AMPICILLIN derived ureidopenicillin antibiotic proposed for PSEUDOMONAS infections. It is also used in combination with other antibiotics.

See also: this compound Sodium (active moiety of); Carbenicillin (related); Ticarcillin (related) ... View More ...

Structure

3D Structure

属性

IUPAC Name |

(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O7S/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)36-20(14)28/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34)/t13-,14-,15+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVBHGBMCVLDMKU-GXNBUGAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59703-84-3 (mono-hydrochloride salt) | |

| Record name | Piperacillin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061477961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2023482 | |

| Record name | Piperacillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to off-white solid; [Bristol-Myers Squibb], Solid | |

| Record name | Piperacillin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19072 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Piperacillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014464 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.19e-01 g/L | |

| Record name | Piperacillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014464 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

61477-96-1, 66258-76-2, 59703-84-3 | |

| Record name | Piperacillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61477-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperacillin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061477961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperacillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00319 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Piperacillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2S-[2α,5α,6β(S*)]]-6-[[[[(4-ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino]phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[[[(4-ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]phenylacetyl]amino]-3,3-dimethyl-7-oxo-, monosodium salt, [2S-[2α,5α,6β(S*)]]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.226 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERACILLIN ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I628532GX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Piperacillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014464 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Piperacillin Action and Resistance in Pseudomonas aeruginosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas aeruginosa remains a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antimicrobial agents. Piperacillin, a ureidopenicillin, often combined with the β-lactamase inhibitor tazobactam, is a cornerstone in the therapeutic arsenal against serious P. aeruginosa infections. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's efficacy and the multifaceted strategies employed by P. aeruginosa to counteract its effects. Understanding these intricate interactions is paramount for the development of novel therapeutic strategies to combat this resilient pathogen.

Primary Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound, like all β-lactam antibiotics, exerts its bactericidal effect by disrupting the final stages of peptidoglycan biosynthesis, an essential component of the bacterial cell wall.[1][2] The integrity of the peptidoglycan sacculus is crucial for maintaining cell shape and protecting the bacterium from osmotic lysis.

The primary targets of this compound are the penicillin-binding proteins (PBPs), a group of transpeptidases, carboxypeptidases, and endopeptidases located in the periplasmic space.[3][4] These enzymes catalyze the cross-linking of peptidoglycan chains, providing structural rigidity to the cell wall. This compound's structural similarity to the D-alanyl-D-alanine residues of the peptidoglycan precursors allows it to act as a suicide substrate for these enzymes.[5] By acylating the active site serine residue of the PBPs, this compound forms a stable, covalent penicilloyl-enzyme complex, thereby inactivating the enzyme and halting peptidoglycan synthesis.[5] This leads to the accumulation of autolysins, which, in conjunction with the weakened cell wall, results in cell lysis and bacterial death.

Binding Affinity of this compound for P. aeruginosa PBPs

The efficacy of this compound against P. aeruginosa is largely determined by its affinity for the various PBPs. P. aeruginosa possesses several high and low molecular weight PBPs, with PBP1a, PBP1b, PBP2, and PBP3 being essential for cell viability. This compound exhibits a preferential binding to specific PBPs, which influences its antibacterial activity.

| Penicillin-Binding Protein (PBP) | Reported IC50 of this compound (mg/L) | Role in Cell Physiology | Reference |

| PBP3 | 2 (whole cells) | Septum formation and cell division | [1] |

| PBP4 | Preferential binding observed | Peptidoglycan cross-linking and AmpC regulation | [1] |

| PBP1a | Modest binding observed | Peptidoglycan polymerization and cross-linking | [1] |

| PBP1b | Modest binding observed | Peptidoglycan polymerization and cross-linking | [1] |

| PBP2 | Minimal binding observed | Cell elongation | [1] |

Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Data for whole cells reflects the combined effects of drug influx, efflux, and target binding.

dot

Caption: Inhibition of Peptidoglycan Synthesis by this compound.

The Role of Tazobactam

While this compound is the primary active agent against P. aeruginosa, it is susceptible to degradation by β-lactamase enzymes produced by the bacterium. Tazobactam is a β-lactamase inhibitor that is co-administered with this compound to protect it from enzymatic inactivation. Tazobactam itself has weak antibacterial activity but acts as a "suicide inhibitor" of many plasmid-mediated and some chromosomal β-lactamases. It forms a stable, inactive complex with these enzymes, thereby allowing this compound to reach its PBP targets.

Mechanisms of Resistance in Pseudomonas aeruginosa

P. aeruginosa employs a sophisticated and often overlapping array of resistance mechanisms to counter the effects of this compound. These can be broadly categorized as enzymatic degradation, altered drug targets, and reduced drug accumulation.

Enzymatic Degradation: β-Lactamases

The production of β-lactamase enzymes is a primary mechanism of resistance to this compound in P. aeruginosa. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.

-

AmpC β-Lactamase: P. aeruginosa possesses an inducible chromosomal AmpC β-lactamase.[6] In its basal state, the expression of ampC is low. However, exposure to certain β-lactams can induce high-level expression. Mutations in the regulatory genes, such as ampD, ampR, and dacB (encoding PBP4), can lead to constitutive overexpression of AmpC, resulting in broad resistance to penicillins and cephalosporins.[7]

-

Acquired β-Lactamases: P. aeruginosa can also acquire genes encoding a variety of other β-lactamases, including extended-spectrum β-lactamases (ESBLs) and carbapenemases, through horizontal gene transfer. These enzymes can confer resistance to a wider range of β-lactam antibiotics.

dot

References

- 1. PBP Target Profiling by β-Lactam and β-Lactamase Inhibitors in Intact Pseudomonas aeruginosa: Effects of the Intrinsic and Acquired Resistance Determinants on the Periplasmic Drug Availability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Pseudomonas aeruginosa Low-Molecular-Mass Penicillin-Binding Proteins in AmpC Expression, β-Lactam Resistance, and Peptidoglycan Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. cyprusjmedsci.com [cyprusjmedsci.com]

- 5. mdpi.com [mdpi.com]

- 6. FDA Rationale for this compound Tazobactam Breakpoints for Pseudomonas aeruginosa | FDA [fda.gov]

- 7. researchgate.net [researchgate.net]

Navigating the Labyrinth of Resistance: A Technical Guide to the Genetic Determinants of Piperacillin Resistance

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core genetic mechanisms conferring resistance to piperacillin, a widely used β-lactam antibiotic. As bacterial pathogens continue to evolve, a comprehensive understanding of these resistance determinants is paramount for the development of novel therapeutic strategies and the preservation of our current antimicrobial arsenal. This document provides a summary of key quantitative data, detailed experimental protocols for investigating resistance, and visual representations of the underlying molecular pathways.

I. The Genetic Landscape of this compound Resistance: A Quantitative Overview

The primary driver of this compound resistance is the enzymatic degradation of the antibiotic by β-lactamases. However, other mechanisms, including altered drug influx and active efflux, play a significant and often synergistic role. The following tables summarize key quantitative data associated with these resistance determinants.

| Resistance Mechanism | Associated Genes | Bacterial Species | This compound/Tazobactam MIC Range (µg/mL) | Prevalence in this compound-Resistant Isolates |

| β-Lactamase Production | ||||

| Class A Penicillinases (Hyperproduction) | blaTEM-1, blaSHV-1 | Escherichia coli, Klebsiella pneumoniae | >16 - >256[1][2] | 62% (hyperproduction in E. coli)[1][3] |

| Class D Oxacillinases | blaOXA-1 | Escherichia coli, Klebsiella pneumoniae | 8 - 16[1] | 24% (in some E. coli studies)[1][3] |

| Inhibitor-Resistant TEM β-Lactamases | blaTEM variants | Escherichia coli | >16 | 10% (in some E. coli studies)[1][3] |

| Extended-Spectrum β-Lactamases (ESBLs) | blaCTX-M group (e.g., blaCTX-M-15) | Escherichia coli, Klebsiella pneumoniae | Variable, often high (>64) | Varies by region; blaCTX-M-15 is a common ESBL |

| Class C Cephalosporinases (inducible/derepressed) | ampC | Enterobacter cloacae, Citrobacter freundii | >16 | High in specific species |

| Altered Drug Influx | ||||

| Porin Loss/Modification | ompK35, ompK36 mutations | Klebsiella pneumoniae | Can contribute to increased MICs | Frequently observed in multidrug-resistant isolates |

| Active Efflux | ||||

| Resistance-Nodulation-Division (RND) pumps | acrAB-tolC | Escherichia coli, Klebsiella pneumoniae | Can contribute to decreased susceptibility[4] | Overexpression common in resistant strains |

Table 1: Key Genetic Determinants and Associated Quantitative Data for this compound Resistance. MIC (Minimum Inhibitory Concentration) values can vary based on the specific strain, the presence of β-lactamase inhibitors like tazobactam, and the experimental conditions. Prevalence data is often specific to the geographical location and patient population studied.

| Gene | Prevalence in ESBL-producing E. coli | Prevalence in ESBL-producing K. pneumoniae |

| blaTEM | 81% - 100%[5][6] | 64.7%[5] |

| blaSHV | 16.2% - 38%[5][7] | 35.2%[5] |

| blaCTX-M | 32.4% - 45%[5][7] | 41.1%[5] |

| blaOXA-1 | ~45% in some studies[8] | Not as commonly reported as the others |

Table 2: Prevalence of Major β-Lactamase Gene Families in ESBL-producing Escherichia coli and Klebsiella pneumoniae. These genes are frequently associated with resistance to a broad range of β-lactam antibiotics, including this compound.

II. Experimental Protocols for the Investigation of this compound Resistance

The following section outlines detailed methodologies for key experiments used to characterize the genetic determinants of this compound resistance.

Minimum Inhibitory Concentration (MIC) Determination

Purpose: To determine the lowest concentration of this compound (often in combination with tazobactam) that inhibits the visible growth of a bacterium.

Methodology: Broth Microdilution [1][9]

-

Preparation of Antibiotic Solutions: Prepare a stock solution of this compound (and tazobactam at a fixed concentration, typically 4 µg/mL) in an appropriate solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculum Preparation: Culture the bacterial isolate on an appropriate agar plate overnight. Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plate at 35-37°C for 16-20 hours.

-

Result Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.

DNA Sequencing of Resistance Genes

Purpose: To identify the specific β-lactamase genes and to detect mutations that may confer resistance.

Methodology: Sanger Sequencing or Whole Genome Sequencing (WGS) [10][11][12][13]

-

DNA Extraction: Isolate high-quality genomic DNA from a pure bacterial culture using a commercial DNA extraction kit.

-

PCR Amplification (for Sanger Sequencing): Design primers flanking the target resistance gene (e.g., blaTEM, blaSHV, blaOXA). Perform PCR to amplify the gene of interest.

-

PCR Product Purification: Purify the amplified PCR product to remove primers, dNTPs, and other reaction components.

-

Sequencing Reaction: Perform Sanger sequencing using the purified PCR product as a template.

-

Sequence Analysis: Analyze the resulting sequence data using bioinformatics tools to identify the specific gene and any nucleotide variations compared to a reference sequence.

-

Whole Genome Sequencing (WGS): For a comprehensive analysis, prepare a DNA library from the extracted genomic DNA and perform sequencing on a platform such as Illumina or Oxford Nanopore. Assemble the genome and use bioinformatics pipelines to identify all known resistance genes and mutations.[10][11][12]

Quantitative PCR (qPCR) for Gene Copy Number Determination

Purpose: To quantify the copy number of a specific resistance gene, which can indicate gene amplification as a resistance mechanism.

-

DNA Extraction: Isolate high-quality genomic DNA from the bacterial isolate.

-

Primer and Probe Design: Design specific primers and a probe (e.g., TaqMan probe) for the target resistance gene and a single-copy reference gene (e.g., rpoB).

-

qPCR Reaction Setup: Prepare a qPCR reaction mix containing the DNA template, primers, probe, and qPCR master mix.

-

qPCR Run: Perform the qPCR reaction on a real-time PCR instrument. The cycling conditions typically include an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

-

Data Analysis: Determine the cycle threshold (Ct) values for both the target and reference genes. Calculate the relative copy number of the target gene using the ΔΔCt method, or determine the absolute copy number by using a standard curve of known DNA concentrations.

β-Lactamase Activity Assay

Purpose: To measure the enzymatic activity of β-lactamases produced by a bacterial isolate.

Methodology: Nitrocefin Assay [17][18][19][20][21]

-

Cell Lysate Preparation: Grow the bacterial culture to a specific optical density. Harvest the cells by centrifugation and resuspend them in an appropriate buffer. Lyse the cells using sonication or enzymatic methods to release the intracellular proteins, including β-lactamases. Centrifuge to pellet cell debris and collect the supernatant containing the enzyme.

-

Reaction Setup: In a 96-well plate, add a specific volume of the cell lysate (supernatant) to a reaction buffer.

-

Substrate Addition: Add a solution of nitrocefin, a chromogenic cephalosporin substrate, to each well.

-

Kinetic Measurement: Immediately measure the change in absorbance at 490 nm over time using a microplate reader. The hydrolysis of nitrocefin by β-lactamase results in a color change from yellow to red.

-

Calculation of Activity: The rate of change in absorbance is proportional to the β-lactamase activity. Calculate the specific activity (e.g., in µmol of nitrocefin hydrolyzed per minute per mg of protein).

III. Visualizing the Mechanisms of Resistance

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and logical relationships involved in this compound resistance.

References

- 1. biorxiv.org [biorxiv.org]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Prevalence of blaTEM, blaSHV, and blaCTX-M Genes among ESBL-Producing Klebsiella pneumoniae and Escherichia coli Isolated from Thalassemia Patients in Erbil, Iraq - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ujpronline.com [ujpronline.com]

- 7. brieflands.com [brieflands.com]

- 8. mlj.goums.ac.ir [mlj.goums.ac.ir]

- 9. microbe-investigations.com [microbe-investigations.com]

- 10. nanoporetech.com [nanoporetech.com]

- 11. microbiologyresearch.org [microbiologyresearch.org]

- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 13. moleculartb.org [moleculartb.org]

- 14. Rapid Detection of Beta-Lactamases Genes among Enterobacterales in Urine Samples by Using Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of a Multiplex Real-Time PCR for the Rapid Detection of the Predominant Beta-Lactamase Genes CTX-M, SHV, TEM and CIT-Type AmpCs in Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.plos.org [journals.plos.org]

- 17. assaygenie.com [assaygenie.com]

- 18. microbiologyinfo.com [microbiologyinfo.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. β-lactamase Activity Assay - Creative Biolabs [creative-biolabs.com]

The Differential Pharmacodynamics of Piperacillin: A Technical Guide to its Activity Against Gram-Negative and Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperacillin, a broad-spectrum β-lactam antibiotic, remains a cornerstone in the treatment of serious bacterial infections. Its efficacy, however, is nuanced, exhibiting significant differences in its pharmacodynamic profile against Gram-negative and Gram-positive bacteria. This technical guide provides an in-depth exploration of the core pharmacodynamics of this compound, detailing its mechanisms of action, the evolution of resistance, and the comparative quantitative data that underpin its clinical application. Experimental protocols for key pharmacodynamic assays are provided to facilitate further research and development in this critical area of antimicrobial science.

Introduction

This compound, a ureidopenicillin, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] Its chemical structure allows for enhanced penetration into Gram-negative bacteria and provides a degree of stability against hydrolysis by some β-lactamases.[1] This guide will dissect the pharmacodynamic properties of this compound, offering a comparative analysis of its interaction with Gram-positive and Gram-negative bacteria. Understanding these differences is paramount for optimizing dosing strategies, combating resistance, and guiding the development of novel antibacterial agents.

Mechanism of Action: A Tale of Two Cell Walls

The fundamental mechanism of this compound is the acylation of penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis.[1][2] This inhibition leads to a loss of cell wall integrity and, ultimately, cell lysis. The structural differences between Gram-positive and Gram-negative cell walls, however, dictate the accessibility of this compound to its PBP targets.

-

Gram-Positive Bacteria: The thick, exposed peptidoglycan layer of Gram-positive bacteria presents a relatively straightforward target for this compound. Once the antibiotic diffuses through this layer, it can readily access and inhibit the PBPs located on the outer leaflet of the cytoplasmic membrane.

-

Gram-Negative Bacteria: The outer membrane of Gram-negative bacteria poses a significant barrier to this compound. The antibiotic must traverse this membrane, primarily through porin channels, to reach the periplasmic space where the PBPs reside. This structural complexity contributes to the intrinsic resistance of some Gram-negative species.

Quantitative Analysis of this compound Activity

The in vitro activity of this compound is most commonly quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The MIC50 and MIC90, representing the MICs required to inhibit 50% and 90% of isolates, respectively, are critical epidemiological markers.

| Organism | Gram Stain | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) | This compound/Tazobactam MIC50 (µg/mL) | This compound/Tazobactam MIC90 (µg/mL) |

| Staphylococcus aureus (Methicillin-Susceptible) | Positive | 2 | >128 | 1 | 2 |

| Enterococcus faecalis | Positive | 4 | 8 | 4 | 8[3] |

| Escherichia coli | Negative | 4 | 64 | 2 | 8 |

| Pseudomonas aeruginosa | Negative | 4 | >64[4] | 4 | 128[5] |

Note: MIC values can vary based on geographic location and the specific collection of isolates tested. The addition of the β-lactamase inhibitor tazobactam significantly enhances the activity of this compound against many β-lactamase-producing strains.

Mechanisms of Resistance: A Divergent Evolutionary Path

Bacterial resistance to this compound is a significant clinical challenge and has evolved through distinct mechanisms in Gram-positive and Gram-negative species.

Gram-Positive Resistance: The BlaR1-BlaI Signaling Pathway

In Staphylococcus aureus, a primary mechanism of resistance is the production of β-lactamase, an enzyme that hydrolyzes the β-lactam ring of this compound, rendering it inactive. The expression of the β-lactamase gene (blaZ) is tightly regulated by the BlaR1-BlaI signaling pathway.[6]

Gram-Negative Resistance: A Multi-pronged Assault

Gram-negative bacteria employ a more diverse array of resistance mechanisms against this compound, often in combination. These include the production of a wider variety of β-lactamases, modification of the antibiotic target (PBPs), and active efflux of the drug. The regulation of these resistance determinants is often controlled by complex two-component regulatory systems.

In Pseudomonas aeruginosa, the CreBC and ParRS two-component systems play a crucial role in sensing cell wall stress caused by β-lactams and upregulating resistance mechanisms.[10][11]

Inhibition of PBPs by this compound leads to an accumulation of peptidoglycan fragments, which are sensed by these two-component systems.[10] This triggers a signaling cascade that results in the upregulation of the chromosomal AmpC β-lactamase, which can efficiently hydrolyze this compound.[10] Additionally, these systems can lead to the overexpression of efflux pumps, such as MexXY-OprM, which actively transport this compound out of the periplasmic space.[12][13] Downregulation of the OprD porin, the primary channel for carbapenem entry, can also contribute to reduced this compound susceptibility.[12][14]

Experimental Protocols

Reproducible and standardized methodologies are essential for the accurate assessment of this compound's pharmacodynamics.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Workflow:

References

- 1. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. Activities and Time-Kill Studies of Selected Penicillins, β-Lactamase Inhibitor Combinations, and Glycopeptides against Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pseudomonas aeruginosa Antimicrobial Susceptibility Results from Four Years (2012 to 2015) of the International Network for Optimal Resistance Monitoring Program in the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Susceptibility of Pseudomonas aeruginosa to Ceftazidime-Avibactam, Ceftolozane-Tazobactam, this compound-Tazobactam, and Meropenem Stratified by U.S. Census Divisions: Results from the 2017 INFORM Program - PMC [pmc.ncbi.nlm.nih.gov]

- 6. blaI and blaR1 regulate beta-lactamase and PBP 2a production in methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. uniprot.org [uniprot.org]

- 9. researchgate.net [researchgate.net]

- 10. The Pseudomonas aeruginosa CreBC Two-Component System Plays a Major Role in the Response to β-Lactams, Fitness, Biofilm Growth, and Global Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Pseudomonas aeruginosa CreBC two-component system plays a major role in the response to β-lactams, fitness, biofilm growth, and global regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Role of efflux pumps: MexAB-OprM and MexXY(-OprA), AmpC cephalosporinase and OprD porin in non-metallo-β-lactamase producing Pseudomonas aeruginosa isolated from cystic fibrosis and burn patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Regulation, structure, and activity of the Pseudomonas aeruginosa MexXY efflux system - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Changes in the expression of mexB, mexY, and oprD in clinical Pseudomonas aeruginosa isolates - PMC [pmc.ncbi.nlm.nih.gov]

Structural Activity Relationship of Piperacillin and Its Derivatives: A Technical Guide

Executive Summary: Piperacillin is a potent, broad-spectrum β-lactam antibiotic belonging to the ureidopenicillin class, widely utilized for treating severe bacterial infections, particularly those caused by Pseudomonas aeruginosa.[1][2] Its efficacy is intrinsically linked to its chemical structure, which consists of a penam core and a characteristic 2,3-dioxopiperazine side chain.[3] This document provides an in-depth analysis of the structural activity relationship (SAR) of this compound and its derivatives. It explores how modifications to its core structure influence antibacterial potency, stability against β-lactamases, and affinity for Penicillin-Binding Proteins (PBPs). This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of molecular interactions and laboratory workflows to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Core Structure and Mechanism of Action

The this compound Molecule

This compound is a semisynthetic derivative of ampicillin.[1] Its structure is distinguished by the addition of a polar, hydrophilic 2,3-dioxopiperazine moiety attached to the α-amino group of the acyl side chain.[1][3] This specific side chain is crucial for its extended spectrum of activity, enhancing its penetration into Gram-negative bacteria and increasing its affinity for essential PBPs, such as PBP-3.[1]

Mechanism of Action: Inhibition of Cell Wall Synthesis

Like all β-lactam antibiotics, this compound's bactericidal effect stems from its ability to disrupt the synthesis of the bacterial cell wall.[4][5] It achieves this by covalently binding to and inactivating Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[4][6] Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting the cross-linkage of peptidoglycan strands, this compound weakens the cell wall, leading to cell lysis and bacterial death.[1]

Figure 1: Mechanism of action of this compound, which involves the inhibition of Penicillin-Binding Proteins (PBPs).

Structural Activity Relationship (SAR) of this compound Derivatives

The antibacterial profile of this compound can be significantly altered by modifying its 2,3-dioxopiperazine side chain. These modifications primarily influence three key factors: intrinsic antibacterial activity, stability to β-lactamase enzymes, and binding affinity to target PBPs.

Modifications at the N-4 Position of the Dioxopiperazine Ring

Studies on this compound analogues have shown that the length of the alkyl group at the N-4 position of the 2,3-dioxopiperazine ring is a critical determinant of its activity, particularly against β-lactamase-producing strains of P. aeruginosa.[7]

-

β-Lactamase Stability: The stability of the analogues to β-lactamase hydrolysis increases with the number of carbon atoms in the N-4 alkyl chain.[7]

-

Antibacterial Activity: Consequently, for β-lactamase-producing bacteria, antibacterial activity becomes stronger as the N-4 alkyl chain length increases.[7]

-

PBP Affinity: In contrast, for wild-type strains lacking significant β-lactamase production, the binding affinity to lethal PBPs is the primary driver of antibacterial activity. Analogues with shorter to medium-length chains (e.g., ethyl, propyl) often show lower ID50 values, indicating higher binding affinity.[7]

-

Outer Membrane Permeability: The chain length of the N-4 alkyl group has been found to have little effect on the permeability of the outer membrane.[7]

Modifications at the C-5 or C-6 Positions of the Dioxopiperazine Ring

The synthesis and evaluation of derivatives with substitutions at the C-5 or C-6 positions of the piperazine ring have also been explored to understand their impact on the antibacterial spectrum and potency.[8] These modifications can influence the stereochemistry and overall conformation of the side chain, thereby affecting its interaction with both PBPs and β-lactamases.

Quantitative SAR Data

The relationship between structure and activity is best understood through quantitative data from in vitro studies. The following tables summarize key findings from the literature.

Table 1: In Vitro Activity and PBP Affinity of this compound Analogues against P. aeruginosa This table highlights how modifications to the N-4 position of the dioxopiperazine ring affect antibacterial activity (MIC) and PBP binding affinity (ID50). Data suggests that while longer chains improve stability against β-lactamases, optimal PBP binding is achieved with specific chain lengths.

| Compound | N-4 Substituent | MIC (µg/mL) vs. β-Lactamase Producer | PBP Binding Affinity (ID50) | Reference |

| C-1 | Methyl | >128 | Higher than C-2, C-3, C-4 | [7] |

| PIPC (C-2) | Ethyl | 64 | Lower than C-1, C-6, C-8 | [7] |

| C-3 | Propyl | 32 | Lower than C-1, C-6, C-8 | [7] |

| C-4 | Butyl | 16 | Lower than C-1, C-6, C-8 | [7] |

| C-6 | Hexyl | 8 | Higher than C-2, C-3, C-4 | [7] |

| C-8 | Octyl | 4 | Higher than C-2, C-3, C-4 | [7] |

Note: Lower ID50 values indicate stronger binding affinity.

Table 2: Comparative MICs of this compound in Combination with β-Lactamase Inhibitors This table shows the efficacy of this compound when combined with a β-lactamase inhibitor against resistant bacteria. The combination restores this compound's activity against strains that would otherwise be resistant.

| Organism Type | Antibiotic Combination | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| This compound-Nonsusceptible Enteric Bacilli | This compound-Tazobactam | <16 | >64 | [9] |

| This compound-Nonsusceptible Enteric Bacilli | This compound-BLI-489 (4 µg/mL) | <16 | 16 | [9] |

| ESBL- and AmpC-producing strains | This compound-Tazobactam | - | >64 | [9] |

| ESBL- and AmpC-producing strains | This compound-BLI-489 (4 µg/mL) | - | 16 | [9] |

Mechanisms of Resistance and the Role of Inhibitors

The clinical efficacy of this compound is threatened by bacterial resistance. The two primary mechanisms are the production of β-lactamase enzymes and the alteration of target PBPs.[5]

-

β-Lactamase Inactivation: Many bacteria produce β-lactamase enzymes that hydrolyze the amide bond in the β-lactam ring of the antibiotic, rendering it inactive.[1][5]

-

PBP Alteration: Mutations in the genes encoding PBPs can reduce the binding affinity of this compound for its target, thereby decreasing its effectiveness.[5]

To counter β-lactamase-mediated resistance, this compound is commonly co-administered with a β-lactamase inhibitor like tazobactam.[6][10] Tazobactam itself has minimal antibacterial activity but irreversibly binds to and inactivates many β-lactamases, protecting this compound from degradation and restoring its ability to reach and inhibit the PBPs.[5][6]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Synthesis and evaluation of polymeric micelle containing this compound/tazobactam for enhanced antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C23H27N5O7S | CID 43672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. mims.com [mims.com]

- 6. urology-textbook.com [urology-textbook.com]

- 7. Structure activity relationships in PIPC-analogues against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological activity of a series of piperazine-2,3-dione containing penicillins and 6 alpha-formamidopenicillins. I. Derivatives substituted at C(5) or C(6) of the piperazine ring [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medschool.co [medschool.co]

Piperacillin's Disruption of Bacterial Cell Wall Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of piperacillin, a broad-spectrum β-lactam antibiotic, with a specific focus on its inhibitory effects on the bacterial cell wall synthesis pathway. The following sections detail the intricate steps of peptidoglycan synthesis, the molecular interactions of this compound with its targets, quantitative data on its efficacy, and the experimental protocols used to elucidate these interactions.

The Bacterial Peptidoglycan Synthesis Pathway

Bacterial cell wall, primarily composed of peptidoglycan, is a rigid, mesh-like structure essential for maintaining cell shape and protecting against osmotic lysis.[1] The synthesis of this vital polymer is a complex, multi-stage process that occurs in both the cytoplasm and the periplasm.

The synthesis begins in the cytoplasm with the formation of precursor molecules. UDP-N-acetylglucosamine (UDP-GlcNAc) is converted to UDP-N-acetylmuramic acid (UDP-MurNAc), to which a pentapeptide chain is sequentially added.[2] This precursor, UDP-MurNAc-pentapeptide, is then transferred to a lipid carrier, undecaprenyl phosphate, on the inner leaflet of the cytoplasmic membrane, forming Lipid I. The addition of a GlcNAc moiety to Lipid I results in the formation of Lipid II.[2]

Lipid II is subsequently flipped across the cytoplasmic membrane into the periplasmic space. Here, the disaccharide-pentapeptide monomers are polymerized into long glycan chains by transglycosylase enzymes. The final and crucial step is the cross-linking of these glycan chains, a reaction catalyzed by transpeptidase enzymes, also known as penicillin-binding proteins (PBPs).[3] This cross-linking imparts the necessary strength and rigidity to the peptidoglycan mesh.

This compound's Mechanism of Action: Inhibition of Cell Wall Synthesis

This compound, as a β-lactam antibiotic, exerts its bactericidal effect by targeting the final stage of peptidoglycan synthesis.[3][4] Its molecular structure mimics the D-alanyl-D-alanine moiety of the pentapeptide side chains of the nascent peptidoglycan strands.[5] This structural similarity allows this compound to bind to the active site of transpeptidases (PBPs).[6][7]

Upon binding, the highly reactive β-lactam ring of this compound forms a stable, covalent acyl-enzyme complex with a serine residue in the active site of the PBP.[5][6] This irreversible binding inactivates the enzyme, thereby preventing the cross-linking of the peptidoglycan chains.[3][6][8] The inhibition of transpeptidation leads to the formation of a weakened cell wall that is unable to withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.[3][4][9] this compound has a broad spectrum of activity, in part due to its ability to penetrate the outer membrane of Gram-negative bacteria and its affinity for multiple PBPs, particularly PBP-3 in E. coli, which is involved in septum formation during cell division.[5][6]

Quantitative Efficacy of this compound

The in vitro activity of this compound is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The MIC values for this compound against various bacterial species can vary depending on the presence of β-lactamase enzymes. Therefore, it is often combined with a β-lactamase inhibitor like tazobactam.

| Bacterial Species | This compound/Tazobactam MIC Range (mg/L) | Notes |

| Escherichia coli | 4 to 8 | The epidemiological cutoff value (ECOFF) for wild-type isolates is generally around 8 mg/L.[10][11] |

| Klebsiella pneumoniae | 8 to 16 | Higher MICs can be observed in extended-spectrum β-lactamase (ESBL)-producing strains.[10] |

| Proteus mirabilis | 0.5 to 1 | Generally highly susceptible.[10] |

| Pseudomonas aeruginosa | ≤16/4 to >64/4 | Susceptibility can be variable. A pharmacokinetic/pharmacodynamic target of >60.68% fT>MIC has been associated with improved survival in bacteremia.[12] |

| Enterococcus faecalis | - | Generally susceptible to this compound alone. |

| Staphylococcus aureus (MSSA) | - | Susceptible to this compound. Methicillin-resistant S. aureus (MRSA) is resistant due to altered PBPs.[6] |

Note: MIC values are for this compound/tazobactam with a fixed tazobactam concentration (usually 4 mg/L). Data is compiled from multiple sources and represents a general range.[10][11][12][13]

Experimental Protocols

The interaction between this compound and its PBP targets can be investigated using various biochemical and microbiological assays. A fundamental technique is the Penicillin-Binding Protein (PBP) competition assay.

Principle of the PBP Competition Assay

This assay determines the affinity of a test β-lactam (e.g., this compound) for specific PBPs by measuring its ability to compete with a labeled β-lactam probe (e.g., a fluorescently tagged penicillin) for binding to the PBPs in a bacterial membrane preparation. The decrease in the signal from the labeled probe corresponds to the binding of the unlabeled competitor.

Detailed Methodology for a Competitive PBP Binding Assay

1. Preparation of Bacterial Membranes: a. Grow the bacterial strain of interest to the mid-logarithmic phase in an appropriate culture medium. b. Harvest the cells by centrifugation at 4°C. c. Wash the cell pellet with a suitable buffer (e.g., 10 mM Tris-HCl, pH 8.0).[14] d. Resuspend the cells in the same buffer and lyse them using a French press or sonication.[14] e. Remove unbroken cells and cellular debris by low-speed centrifugation. f. Pellet the membrane fraction by high-speed centrifugation. g. Wash the membrane pellet to remove any remaining cytoplasmic proteins and potential β-lactamases.[14] h. Resuspend the final membrane preparation in a storage buffer and determine the total protein concentration (e.g., by Bradford assay). Store at -70°C.[14]

2. PBP Competition Assay: a. Thaw the membrane preparation on ice. b. In a series of microcentrifuge tubes, pre-incubate a fixed amount of the membrane preparation with increasing concentrations of unlabeled this compound for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 25-37°C) to allow for binding to the PBPs. c. Add a fixed, sub-saturating concentration of a labeled β-lactam probe (e.g., Bocillin-FL or 3H-penicillin) to each tube and incubate for a further 10-30 minutes.[14][15][16] d. Terminate the binding reaction by adding a large excess of cold, unlabeled penicillin or by adding SDS-PAGE sample buffer.[14]

3. Detection and Analysis: a. Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). b. Visualize the labeled PBPs. For fluorescent probes, this can be done using an in-gel fluorescence scanner.[15] For radiolabeled probes, fluorography is used by incubating the gel in a scintillant and exposing it to X-ray film.[14] c. The intensity of the bands corresponding to the different PBPs will decrease as the concentration of this compound increases. d. Quantify the band intensities using densitometry software. e. Determine the IC50 value for this compound for each PBP, which is the concentration of this compound required to inhibit 50% of the binding of the labeled probe. This value is inversely proportional to the binding affinity.

References

- 1. Peptidoglycan: Structure, Synthesis, and Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Breaking down the cell wall: Still an attractive antibacterial strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Articles [globalrx.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. ovid.com [ovid.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. PDB-101: Global Health: Antimicrobial Resistance: undefined: this compound [pdb101.rcsb.org]

- 8. urology-textbook.com [urology-textbook.com]

- 9. resources.biomol.com [resources.biomol.com]

- 10. academic.oup.com [academic.oup.com]

- 11. FDA Rationale for this compound-Tazobactam Breakpoints for Enterobacterales | FDA [fda.gov]

- 12. Time above the MIC of this compound-Tazobactam as a Predictor of Outcome in Pseudomonas aeruginosa Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Impact of the MIC of this compound-Tazobactam on the Outcome of Patients with Bacteremia Due to Extended-Spectrum-β-Lactamase-Producing Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]

- 15. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Post-Antibiotic Effect of Piperacillin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in vitro post-antibiotic effect (PAE) of piperacillin, a widely used beta-lactam antibiotic. The PAE is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent, even after the drug concentration has fallen below the minimum inhibitory concentration (MIC). Understanding the PAE of this compound is crucial for optimizing dosing regimens and predicting its efficacy against various pathogens.

Introduction to the Post-Antibiotic Effect (PAE)

The post-antibiotic effect is a pharmacodynamic parameter that reflects the time it takes for a bacterial population to resume logarithmic growth after the removal of an antibiotic. Several factors can influence the duration of the PAE, including the bacterial species, the type of antibiotic, the concentration of the drug, and the duration of exposure[1]. For beta-lactam antibiotics like this compound, the PAE is generally more pronounced against gram-positive cocci than against gram-negative bacilli[1].

The primary mechanism behind the PAE of penicillins involves their binding to penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis[2][3]. This interaction leads to non-lethal damage to the bacteria, requiring a recovery period before normal growth can resume.

Quantitative Data on this compound's Post-Antibiotic Effect

The in vitro PAE of this compound varies depending on the target microorganism. The following tables summarize the available quantitative data.

Table 1: Post-Antibiotic Effect of this compound against Gram-Negative Bacteria

| Bacterial Species | This compound Concentration | Exposure Time | PAE Duration (hours) | Reference |

| Escherichia coli | Various concentrations | 2 hours | 0.4 - 0.95 (non-dose-dependent) | [4][5] |

Table 2: Post-Antibiotic Effect of this compound against Gram-Positive Bacteria

| Bacterial Species | This compound Concentration | Exposure Time | PAE Duration (hours) | Reference |

| Gram-positive cocci (general) | Not specified | Not specified | Generally exhibits a significant PAE | [1] |

Note: Specific quantitative data for this compound's PAE against key gram-positive pathogens like Staphylococcus aureus from the reviewed literature was limited. The general observation is that a more significant PAE is expected compared to gram-negative bacteria.

Experimental Protocols for PAE Determination

The determination of the in vitro PAE of this compound typically involves the following steps, based on the viable count method.

Materials

-

Bacterial strain of interest (e.g., E. coli, S. aureus)

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

-

This compound stock solution of known concentration

-

Sterile saline or buffer for washing and dilution

-

Sterile culture tubes and Petri dishes

-

Incubator

-

Spectrophotometer

-

Vortex mixer

-

Micropipettes and sterile tips

Experimental Workflow

References

- 1. The postantibiotic effect: a review of in vitro and in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Penicillin - Wikipedia [en.wikipedia.org]

- 3. news-medical.net [news-medical.net]

- 4. Postantibiotic effect of beta-lactam antibiotics on Escherichia coli evaluated by bioluminescence assay of bacterial ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Postantibiotic effect of beta-lactam antibiotics on Escherichia coli evaluated by bioluminescence assay of bacterial ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Piperacillin in Human Plasma by High-Performance Liquid Chromatography (HPLC)

Introduction

Piperacillin is a broad-spectrum β-lactam antibiotic frequently used in clinical settings to treat severe bacterial infections. Therapeutic drug monitoring (TDM) of this compound is crucial to optimize dosing, ensure therapeutic efficacy, and minimize potential toxicity. This application note provides a detailed protocol for the quantification of this compound in human plasma using a simple and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is suitable for clinical research and therapeutic drug monitoring.

Experimental Protocols

1. Materials and Reagents

-

This compound sodium salt (analytical standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA) or Phosphoric acid

-

Potassium dihydrogen orthophosphate

-

Human plasma (drug-free)

-

0.22 µm or 0.45 µm syringe filters

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following conditions have been shown to be effective for this compound analysis:

| Parameter | Condition 1[1][2][3] | Condition 2[4][5][6] | Condition 3[7] |

| HPLC Column | C18 reverse-phase column | C18 reverse-phase column | C18 column |

| Mobile Phase | Acetonitrile and water with 0.1% trifluoroacetic acid (gradient elution) | Methanol, water, tetrabutylammonium chloride buffer, and phosphoric acid | Potassium dihydrogen orthophosphate buffer (pH 3.5) and acetonitrile (60:40 v/v) |

| Flow Rate | 0.8 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 218 nm | UV at 218 nm | UV at 226 nm |

| Injection Volume | 20 µL | 20 µL | 20 µL |

| Column Temp. | Room Temperature | Room Temperature | Room Temperature |

3. Preparation of Standard and Quality Control (QC) Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of the mobile phase or a suitable solvent.[4]

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations covering the desired analytical range (e.g., 0.25 - 400 µg/mL).[4]

-

Calibration Standards and QC Samples: Spike drug-free human plasma with the working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.

4. Sample Preparation (Protein Precipitation)

Protein precipitation is a common and effective method for extracting this compound from plasma samples.[1][2][3][8]

-

To 300 µL of plasma sample (or standard/QC), add a precipitating agent like acetonitrile.[1][2][3] The ratio of plasma to acetonitrile can vary, a common approach is 1:3 (v/v).

-

Vortex the mixture vigorously for approximately 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the mixture at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.[1][2][3]

-

Reconstitute the residue in a known volume of the mobile phase (e.g., 100 µL).[1][2][3]

-

Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter before injecting it into the HPLC system.[4]

Method Validation Data

The following tables summarize the quantitative data from various validated HPLC methods for this compound quantification in plasma.

Table 1: Linearity and Sensitivity

| Parameter | Method 1[1][2][3] | Method 2[4][6] | Method 3[9][10] |

| Linearity Range (µg/mL) | 0.5 - 400 | 0.5 - 400 | 0.5 - 100 |

| Correlation Coefficient (r²) | > 0.99 | 0.9999 | > 0.99 |

| Limit of Detection (LOD) (µg/mL) | Not Reported | 0.25 | Not Reported |

| Limit of Quantification (LOQ) (µg/mL) | 0.5 | 0.5 | 0.5 |

Table 2: Accuracy and Precision

| Parameter | Method 1[1][2] | Method 2[4][5] | Method 3[9] |

| Intra-day Precision (%RSD) | < 20% | 0.049% | < 15% |

| Inter-day Precision (%RSD) | < 20% | 0.059% - 0.078% | < 15% |

| Accuracy (% Recovery) | Within ±20% | 99.9% | Not Reported |

Visualizations

Caption: Workflow for this compound quantification in plasma.

Caption: Key parameters for HPLC method validation.

References

- 1. [PDF] Simple HPLC-UV Method for this compound/Tazobactam Assay in Human Plasma | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. Simple HPLC-UV Method for this compound/Tazobactam Assay in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. akjournals.com [akjournals.com]

- 5. akjournals.com [akjournals.com]

- 6. researchgate.net [researchgate.net]

- 7. ijpsm.com [ijpsm.com]

- 8. researchgate.net [researchgate.net]

- 9. rrpharmacology.ru [rrpharmacology.ru]

- 10. cyberleninka.ru [cyberleninka.ru]

Application Notes and Protocols for In Vitro Susceptibility Testing of Piperacillin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the principal methods of in vitro susceptibility testing for Piperacillin, frequently used in combination with the β-lactamase inhibitor Tazobactam. The following information is intended to guide laboratory personnel in determining the minimum inhibitory concentration (MIC) and assessing the susceptibility of bacterial isolates to this compound.

Introduction

This compound is a broad-spectrum β-lactam antibiotic that exhibits bactericidal activity by inhibiting bacterial cell wall synthesis. It is often combined with Tazobactam, a β-lactamase inhibitor, to extend its spectrum of activity against many bacteria that produce β-lactamase enzymes. Accurate in vitro susceptibility testing is crucial for clinical diagnostics, guiding therapeutic choices, and for the surveillance of antibiotic resistance. The most commonly employed methods for determining the susceptibility of bacteria to this compound are broth microdilution, agar dilution, disk diffusion, and gradient diffusion. These methods are standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Key Susceptibility Testing Methods

Four primary methods are utilized for determining the in vitro susceptibility of bacterial isolates to this compound:

-

Broth Microdilution: This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of this compound in a liquid growth medium to determine the MIC.

-

Agar Dilution: In this method, varying concentrations of this compound are incorporated into an agar medium, which is then inoculated with a standardized bacterial suspension to identify the lowest concentration that inhibits visible growth.

-

Disk Diffusion (Kirby-Bauer): This technique involves placing a paper disk impregnated with a specified amount of this compound onto an agar plate inoculated with a bacterial lawn. The diameter of the resulting zone of growth inhibition is measured to determine susceptibility.

-

Gradient Diffusion (Etest): This method utilizes a plastic strip with a predefined gradient of this compound concentrations. When placed on an inoculated agar plate, an elliptical zone of inhibition forms, and the MIC is read where the ellipse intersects the strip.

Broth Microdilution Method

Application Note:

The broth microdilution method is considered a reference method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[1] It is a quantitative technique that provides a precise MIC value. For this compound/Tazobactam testing, Tazobactam is typically maintained at a fixed concentration of 4 µg/mL.[2] This method is suitable for testing a large number of isolates simultaneously and can be automated.

Experimental Protocol:

a. Preparation of this compound/Tazobactam Stock Solution:

-

Aseptically prepare a stock solution of this compound and Tazobactam at a concentration that is at least 10 times the highest concentration to be tested. For this compound/Tazobactam, the ratio is typically 8:1 or with Tazobactam at a fixed concentration of 4 µg/mL.[3]

-

Use sterile distilled water or another appropriate solvent as recommended by the manufacturer to dissolve the antimicrobial powder.

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter.

b. Preparation of Microdilution Plates:

-

Dispense 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.

-

Add 50 µL of the this compound/Tazobactam stock solution to the first well of each row to be tested.

-

Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in 50 µL of varying antibiotic concentrations in each well.

c. Inoculum Preparation:

-

From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

d. Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL.

-

Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

-

Incubate the plates at 35 ± 2°C in ambient air for 16-20 hours.[4]

e. Interpretation of Results:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

-

Compare the MIC value to the breakpoints established by CLSI or EUCAST to categorize the isolate as Susceptible (S), Intermediate (I), Susceptible Dose-Dependent (SDD), or Resistant (R).

Workflow Diagram:

Agar Dilution Method

Application Note:

The agar dilution method is another reference standard for MIC determination.[4] It is particularly useful for testing fastidious organisms or when a large number of isolates are to be tested against a limited number of antimicrobial agents. This method is considered reliable for determining this compound MICs.[4]

Experimental Protocol:

a. Preparation of this compound/Tazobactam Agar Plates:

-

Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize by autoclaving.

-

Cool the molten agar to 45-50°C in a water bath.

-

Prepare serial twofold dilutions of the this compound/Tazobactam stock solution.

-

Add a specific volume of each antibiotic dilution to a corresponding volume of molten agar to achieve the desired final concentrations (e.g., 1 part antibiotic solution to 9 parts agar).

-

Mix thoroughly by inverting the tubes and pour the agar into sterile petri dishes to a depth of 3-4 mm.

-

Allow the plates to solidify at room temperature. Include a drug-free control plate.

b. Inoculum Preparation:

-

Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

-

Optionally, further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot on the agar surface.

c. Inoculation and Incubation:

-

Using a multipoint inoculator (e.g., a Steers replicator), spot-inoculate a fixed volume (1-2 µL) of each standardized bacterial suspension onto the surface of the agar plates, starting with the control plate and proceeding to plates with increasing antibiotic concentrations.

-

Allow the inoculum spots to dry completely before inverting the plates.

-

Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

d. Interpretation of Results:

-

The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria. A single colony or a faint haze should be disregarded.

-

Interpret the MIC based on CLSI or EUCAST breakpoints.

Workflow Diagram:

Disk Diffusion Method (Kirby-Bauer)

Application Note:

The Kirby-Bauer disk diffusion method is a widely used qualitative or semi-quantitative test that is simple to perform and cost-effective.[5] It is based on the principle of an antibiotic diffusing from a paper disk into an agar medium, creating a concentration gradient. The size of the zone of inhibition is inversely proportional to the MIC. For this compound/Tazobactam, disks typically contain 100 µg of this compound and 10 µg of Tazobactam.[4][6]

Experimental Protocol:

a. Medium Preparation:

-

Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions.

-

Pour the molten agar into 150 mm or 100 mm petri dishes to a uniform depth of 4 mm.[5]

-

Allow the agar to solidify and dry before use.

b. Inoculum Preparation:

-

Prepare a bacterial inoculum adjusted to the turbidity of a 0.5 McFarland standard as previously described.

c. Inoculation and Disk Application:

-

Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

-

Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

-

Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.

-

Aseptically apply the this compound/Tazobactam (100/10 µg) disk to the surface of the agar using sterile forceps or a disk dispenser. Gently press the disk to ensure complete contact with the agar.

d. Incubation:

-

Within 15 minutes of disk application, invert the plates and incubate them at 35 ± 2°C in ambient air for 16-20 hours.

e. Interpretation of Results:

-

Measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter using a ruler or calipers.

-

Interpret the zone diameter according to the interpretive criteria provided by CLSI or EUCAST to determine if the isolate is Susceptible, Intermediate, or Resistant.

Workflow Diagram:

Gradient Diffusion Method (Etest)

Application Note:

The gradient diffusion method, commercially known as Etest, is a quantitative method that determines the MIC of an antimicrobial agent.[7][8] It utilizes a non-porous plastic strip with a continuous, predefined gradient of antibiotic concentrations.[9] This method is a convenient alternative to broth microdilution for obtaining an MIC value.[10]

Experimental Protocol:

a. Medium and Inoculum Preparation:

-

Prepare Mueller-Hinton Agar plates and a standardized 0.5 McFarland bacterial inoculum as described for the disk diffusion method.

b. Inoculation and Strip Application:

-

Inoculate the MHA plate with the bacterial suspension to obtain confluent growth.

-

Allow the surface to dry for 10-15 minutes.

-

Aseptically apply the this compound/Tazobactam Etest strip to the agar surface with the concentration gradient facing downwards. Ensure there are no air bubbles trapped under the strip.

c. Incubation:

-

Incubate the plates in an inverted position at 35 ± 2°C for 16-20 hours in ambient air.

d. Interpretation of Results:

-

After incubation, an elliptical zone of inhibition will be visible.

-

Read the MIC value at the point where the lower edge of the inhibition ellipse intersects the MIC scale on the strip.

-

If the intersection is between two markings, the higher value should be reported.

-

Interpret the MIC value according to CLSI or EUCAST breakpoints.

Workflow Diagram:

References

- 1. iscm.ie [iscm.ie]

- 2. journals.asm.org [journals.asm.org]

- 3. m.youtube.com [m.youtube.com]

- 4. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. intertekinform.com [intertekinform.com]

- 6. researchgate.net [researchgate.net]

- 7. media.beckmancoulter.com [media.beckmancoulter.com]

- 8. fda.gov [fda.gov]

- 9. Multicenter Evaluation of the New Etest Gradient Diffusion Method for this compound-Tazobactam Susceptibility Testing of Enterobacterales, Pseudomonas aeruginosa, and Acinetobacter baumannii Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. EUCAST: News [eucast.org]

Protocol for Assessing Piperacillin Stability in Infusion Solutions

Application Note & Protocol: AN-PS-2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for assessing the chemical and physical stability of piperacillin, a critical beta-lactam antibiotic, in various intravenous (IV) infusion solutions. The methodologies outlined herein are essential for determining appropriate storage conditions, shelf-life, and compatibility of this compound admixtures to ensure patient safety and therapeutic efficacy.

Introduction

This compound is an extended-spectrum penicillin antibiotic frequently used to treat a wide range of bacterial infections. When prepared for intravenous administration, it is crucial to understand its stability, as degradation can lead to loss of potency and the formation of potentially harmful byproducts. Factors influencing this compound's stability in solution include the type of infusion fluid, storage temperature, pH, container material, and exposure to light.[1] This protocol details the experimental procedures required to systematically evaluate these parameters.

Factors Influencing this compound Stability

Several factors can impact the stability of this compound in infusion solutions:

-

Temperature: Higher temperatures generally accelerate the degradation of this compound.[2] Studies have shown that this compound solutions are more stable at refrigerated temperatures (2-8°C) compared to room temperature (23-25°C).[3][4]

-

pH: The pH of the infusion solution is a critical factor, with beta-lactam antibiotics like this compound generally being most stable in the pH range of 6 to 7.[5] A decrease in pH over time is often observed during storage and can be an indicator of degradation.[6]

-

Infusion Fluid: The composition of the infusion fluid can affect stability. Common diluents include 0.9% Sodium Chloride (Normal Saline) and 5% Dextrose in Water (D5W).[7] The use of buffered solutions, such as citrate-buffered saline, has been shown to significantly improve this compound stability.[6][8]

-

Container Type: The material of the infusion container, such as polyvinyl chloride (PVC) bags, non-PVC bags (e.g., polyolefin or ethylene vinyl acetate), and elastomeric pumps, can influence drug stability.[3][5]

-

Concentration: The initial concentration of this compound in the infusion solution can also play a role in its degradation kinetics.[9]

-